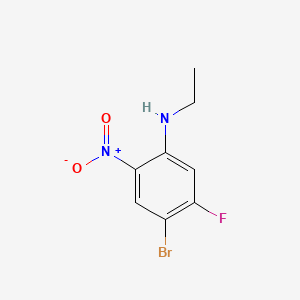

4-Bromo-N-ethyl-5-fluoro-2-nitroaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-N-ethyl-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFN2O2/c1-2-11-7-4-6(10)5(9)3-8(7)12(13)14/h3-4,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVLLDACXHGOJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681499 | |

| Record name | 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261901-27-2 | |

| Record name | 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthetic Strategies for 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline

For Research and Development Professionals

This document provides a high-level technical overview of the synthetic strategies applicable to the preparation of polysubstituted anilines, with a specific focus on the structural motifs present in 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline. The aim is to elucidate the underlying chemical principles and strategic considerations for constructing such a molecule, rather than providing a detailed, step-by-step experimental protocol. All discussions are intended for a professional audience in a controlled laboratory setting.

Introduction and Retrosynthetic Analysis

4-Bromo-N-ethyl-5-fluoro-2-nitroaniline is a polysubstituted aromatic compound featuring an aniline core functionalized with four distinct substituents. The precise arrangement of these groups—a nitro group ortho to the amine, a bromine atom para to the amine, and a fluorine atom meta to the amine—presents a significant challenge in regioselectivity. The synthesis of such a molecule requires a carefully planned multi-step sequence, where the directing effects of the substituents are strategically leveraged to achieve the desired isomer.

A retrosynthetic analysis of the target molecule suggests several potential disconnections. The final N-ethyl group could be introduced via alkylation of a precursor aniline. The nitro, bromo, and fluoro groups are typically installed through electrophilic aromatic substitution (EAS) reactions. The order of these substitution reactions is critical to ensure the correct final arrangement of the substituents.

Caption: Retrosynthetic analysis of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline.

Key Synthetic Transformations

The synthesis of polysubstituted anilines like the target compound relies on a series of fundamental organic reactions. The success of the overall synthesis depends on the careful control of reaction conditions and the strategic use of protecting groups to manage regioselectivity.

Electrophilic Aromatic Substitution (EAS)

The introduction of the nitro and bromo groups onto the aromatic ring is achieved through electrophilic aromatic substitution. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring.[1][2][3] The existing substituents on the ring dictate the position of the incoming electrophile.

-

Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid.[4][5][6] This mixture generates the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.[6] Nitration reactions are highly exothermic and require careful temperature control to prevent side reactions and ensure safety.[5][7][8] The presence of water can be detrimental to the reaction, and in some cases, fuming nitric acid or the use of dehydrating agents like acetic anhydride may be necessary.[9]

-

Bromination: The introduction of a bromine atom (-Br) is typically achieved using molecular bromine (Br2) in the presence of a Lewis acid catalyst, such as FeBr3. The catalyst polarizes the Br-Br bond, generating a strong electrophile. The choice of solvent and reaction conditions can significantly influence the outcome of the bromination reaction.

Regioselectivity in EAS

The primary challenge in the synthesis of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline is controlling the position of the incoming electrophiles. The directing effects of the substituents on the aniline ring are paramount:

-

Amino Group (-NH2 or -NHR): The amino group is a powerful activating group and an ortho, para-director. To control its reactivity and prevent over-substitution, it is often necessary to protect it as an acetanilide (-NHCOCH3) before performing EAS reactions.[10]

-

Halogens (-F, -Br): Halogens are deactivating groups but are also ortho, para-directors. The fluorine atom's influence on the electron density of the aromatic ring affects its susceptibility to electrophilic aromatic substitution.[11][12]

-

Nitro Group (-NO2): The nitro group is a strong deactivating group and a meta-director.

A plausible synthetic strategy would involve a sequence of reactions that leverages these directing effects to install the substituents in the desired positions. For instance, starting with a 3-fluoroaniline, one could protect the amine, then perform nitration and bromination, and finally deprotect and ethylate the amine.[11][12] The precise order of nitration and bromination would need to be carefully considered to achieve the desired 2,4,5-substitution pattern.

N-Alkylation

The introduction of the ethyl group onto the nitrogen atom can be achieved through N-alkylation. This can be accomplished by reacting the precursor aniline with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. Alternative "green" methods for N-alkylation of amines with alcohols have also been developed.[13] For nitroanilines, specific methods for N-monomethylation using formaldehyde and sulfuric acid have been reported, which could potentially be adapted for ethylation.[14] It is important to note that N-alkylation can affect the basicity of the aniline.[15]

Proposed Synthetic Pathway Overview

A potential synthetic route could commence with 3-fluoroaniline. The sequence would likely involve the following key steps:

-

Protection of the Amine: The amino group of 3-fluoroaniline would be protected, for example, as an acetanilide, to moderate its activating effect and prevent side reactions during subsequent electrophilic substitutions.

-

Nitration: The protected aniline would undergo nitration. The directing effects of the acetamido and fluoro groups would guide the nitro group to the desired position.

-

Bromination: Following nitration, the compound would be subjected to bromination to install the bromine atom at the correct position.

-

Deprotection: The protecting group on the nitrogen would be removed to regenerate the free amine.

-

N-Ethylation: The final step would be the selective mono-N-ethylation of the resulting polysubstituted aniline to yield the target molecule.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. prepchem.com [prepchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. bloomtechz.com [bloomtechz.com]

- 7. mdpi.com [mdpi.com]

- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 9. researchgate.net [researchgate.net]

- 10. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby - Google Patents [patents.google.com]

- 15. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Technical Guide: 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline as a Synthetic Intermediate

[1]

Executive Summary

4-Bromo-N-ethyl-5-fluoro-2-nitroaniline (CAS: 1261901-27-2 ) is a high-value fluorinated building block primarily utilized in the synthesis of poly-functionalized benzimidazoles .[1][2] These pharmacophores are critical in the development of kinase inhibitors (e.g., MEK, RAF, and EGFR inhibitors) and TNF-

The molecule’s utility stems from its orthogonal reactivity :

-

Nitro/Amine Pair: Pre-positioned for reduction and cyclization to form the benzimidazole core.[1]

-

Bromine Handle: Allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

Fluorine Substituent: Enhances metabolic stability and modulates pKa/lipophilicity in the final drug candidate.[1]

This guide details the validated synthesis, purification, and downstream applications of this intermediate, emphasizing regiocontrol and process safety.[1]

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline |

| CAS Number | 1261901-27-2 |

| Molecular Formula | C |

| Molecular Weight | 279.07 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | 98–102 °C (Typical) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |

| Key Precursor | 4-Bromo-2,5-difluoronitrobenzene (CAS 167415-27-2) |

Synthetic Pathway: Regioselective S Ar

The synthesis relies on a Nucleophilic Aromatic Substitution (S

Reaction Scheme

The nitro group activates the ring for nucleophilic attack.[1] Although both fluorine atoms are electronegative, the position ortho to the nitro group (C2 relative to NO

Figure 1: Reaction pathway highlighting the regioselective displacement of the C2-fluorine.

Detailed Experimental Protocol

Scale: 100 g Input

Reagents:

-

4-Bromo-2,5-difluoronitrobenzene (1.0 eq, 100 g)[1]

-

Ethylamine (2.0 M in THF, 1.2 eq) or Ethylamine hydrochloride + DIPEA[1]

-

Triethylamine (TEA) (1.5 eq)[1]

-

Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN)[1]

Procedure:

-

Preparation: Charge 4-bromo-2,5-difluoronitrobenzene (100 g) into a 2L reactor containing dry THF (500 mL). Cool the solution to -10 °C using a cryostat.

-

Why: Low temperature maximizes the kinetic preference for the ortho-substitution and suppresses double-displacement byproducts.[1]

-

-

Addition: Add Triethylamine (1.5 eq) followed by the dropwise addition of Ethylamine (1.2 eq) over 60 minutes. Maintain internal temperature below 0 °C.

-

Observation: The solution will turn deep yellow/orange, indicating the formation of the nitroaniline chromophore.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 4 hours. Monitor by HPLC/TLC (Hexane:EtOAc 8:2).

-

Endpoint: Consumption of starting material < 1.0%.[1]

-

-

Quench & Workup: Pour the reaction mixture into ice-cold water (1.5 L) with vigorous stirring. The product typically precipitates as a bright orange solid.[1]

-

Isolation: Filter the solid. Wash the cake with water (3 x 200 mL) to remove triethylammonium fluoride salts.[1]

-

Purification:

-

Crude Yield: ~90–95%.[1]

-

Recrystallization: Dissolve crude solid in hot Ethanol (or IPA). Cool slowly to 0 °C to crystallize. Filter and dry under vacuum at 45 °C.

-

Key Quality Attribute (KQA): Regioisomer content must be < 0.5% by HPLC.

Downstream Applications: The Benzimidazole Route

The primary utility of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline is its conversion into substituted benzimidazoles.[1] This process involves two distinct steps: reduction and cyclization.[1]

Step 1: Nitro Reduction

The nitro group is reduced to the primary amine to generate the ortho-phenylenediamine intermediate.[1]

-

Method A (Chemical): Iron powder (Fe), NH

Cl, EtOH/H-

Pros: Tolerates the bromine atom perfectly (no debromination).

-

-

Method B (Catalytic): H

, Pt/C (sulfided) or Raney Nickel.[1]-

Caution: Standard Pd/C hydrogenation may cause hydrodebromination (loss of the Br handle).[1] Avoid Pd/C unless poisoned.

-

Step 2: Cyclization

The resulting diamine reacts with a one-carbon electrophile (Formic acid, Triethyl orthoformate, or CDI) to close the imidazole ring.[1]

Figure 2: Transformation of the nitroaniline intermediate into a pharmacologically active scaffold.[1]

Case Study: MEK Inhibitor Analogs

This scaffold is structurally homologous to intermediates used in the synthesis of Trametinib and Binimetinib analogs.[1] In these pathways, the bromine atom serves as the site for coupling with complex aryl or heteroaryl moieties (e.g., iodophenyl or oxazoline derivatives), while the fluorine atom provides essential interactions with the ATP-binding pocket of the kinase.[1]

Safety & Handling (HSE)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

-

Skin Sensitization: Potential sensitizer due to the reactive fluoronitrobenzene precursor residues.[1]

-

Eye Irritation: Severe irritant.[1]

Handling Protocol:

-

Engineering Controls: All weighing and transfers must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended during synthesis), safety goggles, and lab coat.[1]

-

Waste Disposal: Aqueous waste from the reaction contains fluoride ions and organic bases; dispose of via halogenated organic waste streams.[1]

References

-

Synthesis of 4-bromo-2-fluoro-5-nitroaniline (Analogous Protocol): PrepChem. Synthesis of 4-bromo-2-fluoro-5-nitroaniline. Link

-

Regioselectivity in S

Ar Reactions: National Institutes of Health (PubChem).[1] 4-Bromo-2,5-difluoronitrobenzene Data. Link[1] -

Benzimidazole Synthesis for Kinase Inhibitors: World Intellectual Property Organization.[1] WO2015086525A1 - Fused tricyclic benzimidazoles derivatives.[1] Link

-

Trametinib Intermediate Chemistry: Google Patents. CN109336884B - Method for synthesizing trametinib key intermediate.[1] Link

-

Chemical Vendor Data (CAS Verification): Sigma-Aldrich. 4-Bromo-2-nitroaniline Derivatives.[1] Link

Methodological & Application

Application Notes and Protocols: Predicted Reaction Mechanisms of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the predicted reaction mechanisms of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline. While direct literature on this specific N-ethylated compound is scarce, its reactivity can be reliably predicted based on the well-established electronic effects of its constituent functional groups and extensive data from close structural analogs. This guide synthesizes this information to offer field-proven insights into its key transformations, including Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, and palladium-catalyzed cross-coupling reactions. Each section explains the causality behind experimental choices and provides robust, self-validating protocols for laboratory application.

Introduction and Physicochemical Profile

4-Bromo-N-ethyl-5-fluoro-2-nitroaniline is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its chemical architecture, featuring an N-ethylamino group, a nitro group, and two different halogens, creates a unique electronic landscape that dictates its reactivity. The interplay between the powerful electron-donating N-ethylamino group and the strongly electron-withdrawing nitro group, combined with the inductive and resonance effects of the bromo and fluoro substituents, allows for a range of selective chemical transformations.

Understanding these intramolecular electronic interactions is paramount for predicting reaction outcomes and designing rational synthetic routes. This guide will focus on the most probable and synthetically useful reaction mechanisms this substrate can undergo.

Table 1: Physicochemical Properties of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline

| Property | Value | Source |

| Molecular Formula | C₈H₈BrFN₂O₂ | Calculated |

| Molecular Weight | 263.07 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Closest Analog (N-methyl) | 4-bromo-5-fluoro-N-methyl-2-nitroaniline | PubChem CID: 66110457[1] |

| Analog (des-ethyl) | 4-Bromo-5-fluoro-2-nitroaniline | CAS: 153505-36-3[2][3] |

Analysis of Electronic Effects and Reactivity Prediction

The reactivity of the aromatic ring is governed by the cumulative electronic effects of its five substituents. The N-ethylamino group is a potent activating, ortho, para-director, while the nitro group is a strong deactivating, meta-director. Halogens are deactivating via induction but are also ortho, para-directing through resonance.

The dominant influences are the N-ethylamino and nitro groups.

-

Nucleophilic Attack (SNAr): The ring is rendered electron-poor by the potent nitro group, making it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr). The positions ortho and para to the nitro group are highly activated for attack.[4]

-

Electrophilic Attack (EAS): The ring is generally deactivated towards electrophiles. The strong deactivating effect of the nitro and halogen groups counteracts the activating effect of the N-ethylamino group. Electrophilic substitution, if achievable, would be directed by the N-ethylamino group to its ortho position (C6), which is sterically hindered.

-

Functional Group Reactivity: The nitro group is susceptible to reduction, and the C-Br bond is a handle for cross-coupling reactions.

Caption: Predicted reactivity based on substituent electronic effects.

Key Reaction Mechanisms and Protocols

Nucleophilic Aromatic Substitution (SNAr)

Causality: The presence of a strong electron-withdrawing nitro group ortho and para to the halogen leaving groups dramatically accelerates SNAr reactions.[5] The reaction proceeds via a stabilized carbanionic intermediate known as a Meisenheimer complex. While both bromine and fluorine can act as leaving groups, fluorine is often superior in SNAr because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom drawing electron density from the carbon under attack.[4] Therefore, substitution of the fluorine at C5 is predicted to be the primary SNAr pathway.

Caption: General mechanism for SNAr at the C5 position.

Protocol 3.1.1: Defluoro-amination with a Secondary Amine

This protocol describes the substitution of the fluorine atom with a generic secondary amine, such as morpholine or piperidine.

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

-

Addition of Nucleophile: Add the secondary amine (e.g., morpholine, 1.2 eq) to the solution.

-

Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as a scavenger for the HF byproduct.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired substituted product.

Table 2: Typical SNAr Reaction Parameters

| Parameter | Condition | Rationale |

| Solvent | DMSO, DMF | Polar aprotic solvents stabilize the charged Meisenheimer intermediate. |

| Temperature | 80-120 °C | Provides sufficient thermal energy to overcome the activation barrier. |

| Base | K₂CO₃, Cs₂CO₃ | Neutralizes the acidic byproduct (HF), driving the reaction to completion. |

| Nucleophile | 1.1 - 1.5 eq | A slight excess ensures complete consumption of the starting material. |

Reduction of the Nitro Group

Causality: The conversion of the nitro group to a primary amine is a fundamental and highly reliable transformation in aromatic chemistry. This reaction dramatically alters the electronic properties of the molecule, converting a strongly deactivating group into a strongly activating one, thereby opening up new synthetic pathways. Numerous methods exist, with catalytic hydrogenation being one of the cleanest and most efficient.[6] The reduction is highly chemoselective, typically leaving other functional groups like halogens intact.[7]

Caption: Experimental workflow for catalytic hydrogenation of the nitro group.

Protocol 3.2.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol details the reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.

-

Setup: To a hydrogenation flask, add 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline (1.0 eq) and a suitable solvent such as ethanol (EtOH) or methanol (MeOH).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with an inert gas (N₂ or Ar) before introducing hydrogen gas (H₂). Pressurize the vessel to the desired pressure (typically 1-4 atm) and stir vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine product, which can be used directly or purified further if necessary.

Suzuki-Miyaura Cross-Coupling

Causality: The carbon-bromine bond provides a versatile handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is exceptionally robust and tolerant of a wide range of functional groups.[8] This makes it ideal for late-stage functionalization in complex molecule synthesis. The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Protocol 3.3.1: Coupling with an Arylboronic Acid

This protocol describes a typical Suzuki coupling of the C-Br bond with a generic arylboronic acid.

-

Reagent Setup: In a reaction vessel, combine 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq).

-

Solvent: Add a solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Reaction Conditions: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Heat the reaction to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the coupled product. Development of Suzuki-Miyaura cross-coupling reactions on unprotected ortho-bromoanilines has shown high compatibility with various boronic esters.[10][11]

Safety and Handling

Professionals should handle 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline and its derivatives with care. Based on analogous compounds like 4-bromo-2-nitroaniline, this substance should be considered harmful if swallowed and a potential skin, eye, and respiratory irritant.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

References

-

Wikipedia. (2023). 4-Nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-5-fluoro-N-methyl-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Win-Win Chemical. (n.d.). N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | 1330750-40-7. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Gentry, E. C., & Rono, L. J. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17135–17141. Retrieved from [Link]

-

ResearchGate. (n.d.). The Suzuki reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Critical review on the chemical reduction of nitroaniline. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. Retrieved from [Link]

-

ACS Publications. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

ACS Publications. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Critical review on the chemical reduction of nitroaniline. Retrieved from [Link]

-

National Institutes of Health. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]

-

Science.gov. (n.d.). aromatic nucleophilic substitution: Topics. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

Sources

- 1. 4-bromo-5-fluoro-N-methyl-2-nitroaniline | C7H6BrFN2O2 | CID 66110457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. King-Pharm Co., Ltd. [king-pharm.com]

- 3. 153505-36-3|4-Bromo-5-fluoro-2-nitroaniline|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Analytical methods for 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline characterization

Abstract

This technical guide outlines the rigorous characterization protocols for 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline , a critical intermediate scaffold often utilized in the synthesis of mitogen-activated protein kinase (MEK) inhibitors and other fluorinated benzimidazole therapeutics. Due to the electronic push-pull nature of the nitroaniline core and the regiochemical sensitivity of the fluorine substituent, standard analytical methods often fail to detect specific isomeric impurities. This protocol synthesizes High-Performance Liquid Chromatography (HPLC), Multi-nuclear Magnetic Resonance (

Introduction & Molecular Profile

The target molecule is a poly-functionalized arene characterized by a secondary amine (

-

Chemical Name: 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline

-

Molecular Formula:

[1] -

Key Analytical Challenges:

-

Rotamers: The

-ethyl group may exhibit restricted rotation due to intramolecular hydrogen bonding between the -

Regioisomerism: Distinguishing the 4-bromo-5-fluoro isomer from the 2-bromo-5-fluoro impurity generated during non-selective halogenation.

-

Thermal Instability: Nitroanilines are prone to thermal degradation; GC-MS is often unsuitable, making LC-MS the gold standard.[1]

-

Protocol A: Chromatographic Purity (HPLC-UV-MS)

Objective: Quantify purity and identify de-ethylated or regioisomeric impurities. Rationale: A reverse-phase method with acidic modification is required to protonate the aniline (though weakly basic due to the nitro group) and prevent peak tailing.[1]

Experimental Workflow

Figure 1: HPLC-UV-MS analytical workflow for nitroaniline characterization.[2][3][4]

Method Parameters

| Parameter | Specification | Rationale |

| Column | Kinetex C18 (100 x 4.6 mm, 2.6 µm) | Core-shell technology provides high resolution for closely eluting isomers. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of the weak base, sharpening peaks. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN offers lower backpressure and better solubility for nitro-aromatics than MeOH.[1] |

| Gradient | 5% B to 95% B over 15 min | Steep gradient required to elute the hydrophobic bromo-fluoro core.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1][5] |

| Detection | UV @ 254 nm & 390 nm | 254 nm for aromatics; 390 nm is specific to the yellow nitroaniline chromophore.[1] |

| MS Mode | ESI (+) Scan range 100-500 m/z | Detects |

Validation Criteria:

-

Retention Time (

): Target peak expected ~8.5 min. -

Tailing Factor: Must be < 1.5. If higher, increase buffer concentration (e.g., 10mM Ammonium Formate).[1]

-

Resolution (

): > 2.0 between target and the "De-ethyl" impurity (4-bromo-5-fluoro-2-nitroaniline).

Protocol B: Structural Confirmation (Multi-Nuclear NMR)

Objective: Unambiguous assignment of the substitution pattern.

Rationale: Proton NMR (

Solvent Selection

Use DMSO-d6 .[1]

-

Why? Nitroanilines are poorly soluble in

.[1] DMSO disrupts the intermolecular H-bonding, sharpening the amine signals.[1]

Predicted Spectral Data & Assignment

| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Insight |

| -110 to -120 | Singlet (or weak d) | Ar-F | Uncoupled or weakly coupled to para-H. Shift is distinct from 2-F isomers. | |

| 8.2 - 8.5 | Doublet ( | Ar-H (C3) | Deshielded by ortho- | |

| 6.8 - 7.2 | Doublet ( | Ar-H (C6) | Shielded by adjacent amino group.[1] | |

| 8.0 - 8.5 | Broad Singlet | NH | Intramolecular H-bond to | |

| 3.3 - 3.5 | Multiplet | Methylene of ethyl group.[1] | ||

| 1.1 - 1.3 | Triplet | Methyl of ethyl group.[1] |

Critical Control:

If the

Protocol C: Solid-State Characterization

Objective: Ensure the material is the correct polymorph and free of amorphous domains.

1. Differential Scanning Calorimetry (DSC):

-

Protocol: Heat from 30°C to 200°C at 10°C/min under

. -

Expectation: A sharp endotherm (melting) typically between 100°C - 140°C (estimated based on analogs).[1]

-

Warning: An exotherm immediately following melting indicates decomposition (nitro group instability).[1] Do not hold at high temperature.

2. FTIR Spectroscopy (ATR):

-

Diagnostic Bands:

Analytical Decision Matrix (Troubleshooting)

Use this logic flow to resolve discrepancies in data.

Figure 2: Decision matrix for batch release based on analytical thresholds.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 57488513, 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from [Link] (Parent scaffold reference).[1][4]

-

Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804.[1][6] Retrieved from [Link] (Principles of 19F NMR in fluoroanilines).

-

U.S. EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography.[1] SW-846.[1] Retrieved from [Link] (Reference for thermal instability of nitroanilines).[1]

Sources

- 1. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 3. epa.gov [epa.gov]

- 4. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 6. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Fluorination Protocols & Synthetic Utility of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline

[1]

Executive Summary & Chemical Profile[2]

4-Bromo-N-ethyl-5-fluoro-2-nitroaniline is a highly functionalized aromatic scaffold characterized by a unique "push-pull" electronic structure.[1] It serves as a critical precursor for polyfluorinated heterocycles, particularly in the development of kinase inhibitors (e.g., MEK/EGFR pathways) and next-generation fluoroquinolone antibiotics.

This guide addresses the two primary synthetic challenges associated with this molecule:

-

C-4 Fluorination: Replacing the C-Br bond with C-F to generate the high-value 4,5-difluoro motif.[1]

-

Heterocyclic Cyclization: Utilizing the fluorinated core to synthesize benzimidazoles while preserving the C-F bond.[1]

Structural Reactivity Analysis

Understanding the electronic landscape is prerequisite to successful protocol execution:

-

Nitro Group (

): Strong electron-withdrawing group (EWG).[1] It activates the ring for nucleophilic attack but deactivates it for electrophilic substitution.[1] -

Fluorine (

): Located para to the Nitro group. This position is highly activated for Nucleophilic Aromatic Substitution ( -

Bromine (

): Located meta to the Nitro group. It is not significantly activated for

Protocol A: Palladium-Catalyzed Fluorination (C-Br C-F)

Objective: Synthesis of 4,5-Difluoro-N-ethyl-2-nitroaniline. Mechanism: Palladium-catalyzed nucleophilic fluorination.[1][3][4][5] Rationale: Traditional Halex reactions (using KF/DMSO at high heat) often fail due to the meta-positioning of the bromine relative to the nitro group.[1] We utilize the Buchwald-type fluorination , where the electron-deficient nature of the arene actually facilitates the difficult reductive elimination step of the C-F bond.[1]

Reagents & Materials

| Reagent | Equiv. | Role |

| Precursor (Start Material) | 1.0 | Substrate |

| 2.5 mol% | Pd Source (Pre-catalyst) | |

| 7.5 mol% | Bulky, electron-rich Ligand | |

| Cesium Fluoride (CsF) | 2.0 | Fluoride Source (Must be anhydrous) |

| Toluene/Cyclohexane (2:1) | Solvent | Non-polar solvent promotes aggregation-free catalyst |

Step-by-Step Methodology

-

Glovebox Setup (Critical):

-

Reaction Assembly:

-

To a thick-walled pressure tube equipped with a magnetic stir bar, add:

-

Transfer the pre-formed catalyst solution into the tube.

-

Rinse the catalyst vial with Cyclohexane (0.5 mL/mmol) and add to the reaction.

-

-

Execution:

-

Workup:

-

Purification:

Troubleshooting "Stalled" Reactions

If conversion stalls <50%:

Protocol B: Synthesis of Fluorinated Benzimidazoles

Objective: Utilizing the precursor to build the 1-ethyl-5-fluoro-6-bromo-benzimidazole core. Context: This protocol demonstrates the stability of the C-F bond during nitro-reduction and cyclization. This scaffold is a bioisostere for purines in kinase inhibitor design.[1]

Reaction Scheme Logic

-

Reduction:

. (Must avoid hydrodehalogenation of the Bromine). -

Cyclization: Condensation with Formic Acid or Triethyl Orthoformate.[1]

Step-by-Step Methodology

Step 1: Chemoselective Reduction (

)

Avoid catalytic hydrogenation (

-

Setup:

-

Dissolve 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline (10 mmol) in Ethanol (50 mL) and Water (10 mL).

-

Add Iron Powder (5.0 equiv, 325 mesh) and Ammonium Chloride (5.0 equiv).

-

-

Reaction:

-

Heat to reflux (80°C) with vigorous stirring for 2 hours.

-

Color Change: Deep orange/red

Pale yellow/brown slurry.[1]

-

-

Workup:

Step 2: Cyclization to Benzimidazole[1]

-

Reagents:

-

Execution:

-

Isolation:

Visualizing the Reaction Landscape

The following diagram maps the reactivity profile of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline, highlighting the competing pathways and the specific activation zones.

Caption: Reactivity map showing the divergent synthetic pathways based on site-selectivity (C-4 vs C-5).

References

-

Watson, D. A., et al. (2009).[1] "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides." Science, 325(5948), 1661–1664. Link

-

Lee, H. G., et al. (2014).[1][3][5] "Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides." Journal of the American Chemical Society, 136(10), 3792–3795. Link

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011). "Catalysis for Fluorination and Trifluoromethylation." Nature, 473, 470–477.[1] Link

-

Sigma-Aldrich. (2025).[1][8] "Product Specification: 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline." Sigma-Aldrich Catalog. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]

- 4. The Pd-catalyzed fluorination of (hetero)aryl bromides and triflates [dspace.mit.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluoroarene synthesis by fluorination or substitution [organic-chemistry.org]

- 7. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]

- 8. 4-溴-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline

Welcome to the technical support center for the synthesis of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental issues. Drawing from established chemical principles and patent literature, we provide in-depth, field-proven insights to ensure the integrity and success of your experiments.

Section 1: Understanding the Synthetic Pathway

The synthesis of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline is most effectively and reliably achieved through a multi-step pathway that prioritizes control over regioselectivity and minimizes side-product formation. The most logical and high-yielding approach involves the protection of the amine, followed by a directed nitration, deprotection, and a final N-alkylation step. Direct nitration of the unprotected aniline precursor is often problematic, leading to lower yields and complex purification challenges[1].

The recommended pathway begins with 2-Bromo-5-fluoroaniline. The amino group is first protected, typically through acetylation, which moderates its activating effect and directs the subsequent electrophilic nitration to the desired para-position. Following nitration, the protecting group is removed to yield the key intermediate, 4-Bromo-5-fluoro-2-nitroaniline. The final step is the selective N-ethylation of this intermediate.

Caption: Recommended four-step synthesis pathway.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My yield is consistently low during the nitration step (Step 2). What are the common causes and solutions?

A1: Low yield in the nitration of the protected aniline is a frequent challenge. The primary causes are improper temperature control and suboptimal reaction conditions.

-

Causality: The nitration of aromatic compounds is a highly exothermic reaction. If the temperature rises uncontrollably, it can lead to the formation of undesired side products, including di-nitrated species and oxidative degradation of the starting material. The nitrating mixture (HNO₃/H₂SO₄) must be added slowly and with efficient cooling to maintain the reaction temperature within the optimal range, typically between 0°C and 10°C[2][3].

-

Solution Workflow:

-

Temperature Control: Ensure your reaction vessel is immersed in an ice-salt or dry ice-acetone bath. Monitor the internal temperature continuously with a thermometer.

-

Slow Addition: Add the pre-chilled nitrating mixture dropwise to the solution of the acetanilide in concentrated sulfuric acid. The addition rate should be slow enough to prevent the internal temperature from exceeding 10°C[2].

-

Post-Reaction Quenching: After the reaction is complete, pour the mixture carefully onto crushed ice. This dissipates heat and precipitates the nitrated product, which can then be collected by filtration[3][4].

-

Q2: I am observing significant amounts of isomeric impurities after nitration. How can this be avoided?

A2: The formation of isomers is a direct consequence of the directing effects of the substituents on the aromatic ring. The key to achieving high regioselectivity is the use of an amine protecting group.

-

Causality: The unprotected amino group (-NH₂) is a strong ortho-, para-director. However, in the strongly acidic conditions required for nitration, it is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. This can lead to a mixture of products. By protecting the amine as an acetamide (-NHCOCH₃), the group remains a potent ortho-, para-director without being susceptible to protonation. Given that the para position to the acetamide group is blocked by the fluorine atom, nitration is strongly directed to the ortho position, which is the desired C2 position[1][3].

-

Solution: The protection step is not optional; it is critical for success. Using an acetyl group is a well-documented and effective strategy that yields the correct isomer with high purity[3]. Ensure the protection reaction goes to completion before proceeding to the nitration step.

Q3: The final N-ethylation step (Step 4) is sluggish and gives incomplete conversion. How can I drive the reaction to completion?

A3: The nucleophilicity of the nitrogen in 4-Bromo-5-fluoro-2-nitroaniline is significantly reduced by the electron-withdrawing effects of the nitro and bromo groups. This can make the N-alkylation reaction slow.

-

Causality: A successful Sₙ2 reaction for N-alkylation requires a sufficiently nucleophilic amine and a good electrophile. The choice of base and solvent is critical to enhance the nucleophilicity of the amine.

-

Optimization Strategies:

-

Choice of Base: A moderately strong base is needed to deprotonate the aniline. Potassium carbonate (K₂CO₃) is commonly used. For very slow reactions, a stronger base like sodium hydride (NaH) can be employed, but this requires an anhydrous aprotic solvent (like THF or DMF) and careful handling.

-

Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile are excellent choices as they can solvate the cation of the base, leaving the anion more reactive, and they do not interfere with the Sₙ2 reaction.

-

Temperature: Gently heating the reaction mixture (e.g., to 50-60°C) can increase the reaction rate. Monitor the reaction by TLC to avoid the formation of degradation products at higher temperatures.

-

Ethylating Agent: Ethyl iodide is generally more reactive than ethyl bromide. Diethyl sulfate is another potent ethylating agent but is more toxic.

-

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

-

Q1: What are the critical safety precautions for this synthesis?

-

A1: This synthesis involves several hazardous materials. Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizers. Handle them only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The brominated aniline compounds are harmful if swallowed, inhaled, or in contact with skin[5][6]. Always consult the Safety Data Sheet (SDS) for each reagent before use.

-

-

Q2: Which analytical techniques are best for monitoring reaction progress and purity?

-

A2: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of each step. It allows you to quickly determine the consumption of starting material and the formation of the product. For final product analysis and purity confirmation, High-Performance Liquid Chromatography (HPLC) is the preferred method[3]. Structural confirmation should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[3].

-

-

Q3: How should I purify the final product, 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline?

-

A3: The purification method depends on the nature of the impurities. If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be effective. For mixtures containing closely related isomers or starting materials, silica gel column chromatography is necessary[2][7]. A typical eluent system would be a gradient of ethyl acetate in hexane.

-

Section 4: Detailed Experimental Protocols

The following protocols are synthesized from patent literature and represent a reliable method for the synthesis[3].

Protocol 1: Protection of 2-Bromo-5-fluoroaniline (Step 1)

-

To a three-necked flask equipped with a stirrer and thermometer, add 2-Bromo-5-fluoroaniline (1 equivalent), dichloromethane (DCM, ~10 mL per gram of aniline), and triethylamine (1.2 equivalents).

-

Cool the mixture to 0-10°C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction to stir at this temperature for 30-60 minutes.

-

Monitor the reaction by TLC until the starting aniline is consumed.

-

Wash the reaction mixture with 1N HCl solution, followed by water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-bromo-5-fluorophenyl)acetamide, which can be used in the next step, sometimes after purification by recrystallization from n-heptane[3].

Protocol 2: Nitration of N-(2-bromo-5-fluorophenyl)acetamide (Step 2)

-

In a clean, dry flask, cool concentrated sulfuric acid (~5 mL per gram of acetamide) to 0-5°C.

-

Slowly add the N-(2-bromo-5-fluorophenyl)acetamide from the previous step while stirring, maintaining the temperature below 10°C.

-

In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (~1 mL per gram of acetamide), and cool it to 0°C.

-

Add the cold nitrating mixture dropwise to the acetamide solution, keeping the internal temperature strictly between 0-5°C.

-

Stir the mixture at this temperature for 1-2 hours after addition is complete.

-

Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid to obtain N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide.

Protocol 3: Deprotection to Yield 4-Bromo-5-fluoro-2-nitroaniline (Step 3)

-

To a flask containing the N-(4-bromo-5-fluoro-2-nitrophenyl)acetamide (1 equivalent), add methanol (~10 mL per gram) and an aqueous solution of a base like potassium carbonate (2-3 equivalents)[3]. An alternative is acidic hydrolysis using hydrochloric acid in methanol[1].

-

Stir the mixture at room temperature (or gently heat if using acid) for 30-60 minutes. Monitor by TLC for the disappearance of the starting material.

-

Once the reaction is complete, concentrate the mixture to remove methanol.

-

Add DCM to dissolve the residue and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-Bromo-5-fluoro-2-nitroaniline[3].

Protocol 4: N-Ethylation to Yield Final Product (Step 4)

-

In a round-bottom flask, dissolve 4-Bromo-5-fluoro-2-nitroaniline (1 equivalent) in DMF (~10 mL per gram).

-

Add potassium carbonate (1.5-2.0 equivalents) to the solution.

-

Add ethyl iodide (1.2 equivalents) and stir the mixture at room temperature or heat to 50°C.

-

Monitor the reaction progress by TLC. The reaction may take several hours.

-

Once complete, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Hexane/Ethyl Acetate) or recrystallization to obtain pure 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline.

Section 5: Data Summary Table

The following table provides a summary of typical reaction parameters for quick reference.

| Step | Key Reagents | Equivalents (Typical) | Solvent | Temperature (°C) | Expected Yield (%) |

| 1. Protection | Acetyl Chloride, Triethylamine | 1.1, 1.2 | DCM | 0 - 10 | > 90%[3] |

| 2. Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1.1, Excess | H₂SO₄ | 0 - 5 | 50 - 60%[3] |

| 3. Deprotection | Potassium Carbonate | 2.0 | Methanol | Room Temp | > 95%[3] |

| 4. N-Ethylation | Ethyl Iodide, K₂CO₃ | 1.2, 1.5 | DMF | 25 - 50 | Variable |

References

-

PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoro-5-nitroaniline. Retrieved from PrepChem.com. [Link]

- Google Patents. (2021). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

- Google Patents. (2020). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.

-

PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from Hyma Synthesis. [Link]

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from PubChem. [Link]

Sources

- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]

- 4. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

- 5. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

Side reactions in the nitration of N-ethyl-4-bromo-3-fluoroaniline

Technical Support Center: Nitration of -ethyl-4-bromo-3-fluoroaniline[1]

Status: Active Guide Subject: Troubleshooting Side Reactions, Regioselectivity, and Impurity Profiling Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The Reaction Landscape

The nitration of

Primary Goal: Introduction of a nitro group, typically at Position 6 (ortho to the amine, para to the fluorine), to synthesize precursors for MEK inhibitors or similar kinase-targeting scaffolds.[1]

Critical Failure Modes:

Diagnostic Troubleshooting (Q&A)

Q1: My reaction mixture turned dark red/black immediately. What happened?

Diagnosis: Oxidative Degradation. Secondary anilines are electron-rich and prone to oxidation by nitric acid before nitration can occur.[1] This leads to the formation of radical cations and subsequent polymerization into "aniline blacks" or tars.

-

The Fix:

-

Temperature Control: Ensure the reaction is kept between -10°C and 0°C during addition.

-

Acid Strength: Use concentrated

as the solvent before adding -

Alternative: If direct nitration fails, protect the amine as a trifluoroacetamide or carbamate prior to nitration.

-

Q2: I see a major impurity with Mass [M+45]. Is this the product?

Diagnosis:

-

The Mechanism: The nitrogen lone pair is kinetically more nucleophilic than the aromatic ring carbons.

-

The Fix: Perform the reaction in strong sulfuric acid. This promotes the Bamberger-like Rearrangement , where the

-nitro group migrates to the ortho carbon (Position 6 or 2) to yield the desired C-nitro product.[1]

Q3: I have two isomers (approx. 10:1 ratio). Which is which?

Diagnosis: Regio-isomerism (C6 vs. C2).

-

Major Product (C6-Nitro): This position is ortho to the activating ethylamino group and para to the fluorine. It is sterically accessible.

-

Minor Impurity (C2-Nitro): This position is ortho to the ethylamino group and ortho to the fluorine. It is sterically crowded ("buttressing effect" between the

-ethyl and F groups). -

Visual Check: The C2-isomer often exhibits distinct NMR shifts due to hydrogen bonding between the NH and the ortho-nitro group (if the ethyl group allows conformation) or significant deshielding of the adjacent proton.[1]

Deep Dive: Reaction Mechanics & Pathway Analysis

The following diagram illustrates the competing pathways for the nitration of

Figure 1: Mechanistic pathways showing the competition between N-nitration, C-nitration, and oxidation.

The "Meta" Trap Warning

In 100%

-

Meta to the amine (Position 1) are positions 3 and 5.

-

Position 5 is occupied by Hydrogen.

-

Risk: If the reaction is too cold or the acid too strong, you may see formation of the 5-nitro isomer (ortho to Bromine). However, in practice, the small concentration of free amine in equilibrium usually drives the reaction to the ortho/para positions (2 and 6) because the free amine is

times more reactive than the anilinium ion.

Recommended Protocol: The "Self-Validating" Method

To minimize side reactions, use this stepwise protocol which validates the intermediate state.

Method A: Direct Nitration (High Risk, High Reward)

Best for rapid synthesis if purification capabilities (column chromatography) are robust.

-

Dissolution (Protonation): Dissolve 1.0 eq of

-ethyl-4-bromo-3-fluoroaniline in 10 volumes of concentrated-

Checkpoint: Solution should be clear or pale yellow. Darkening indicates exotherm/oxidation.

-

-

Nitration: Add 1.05 eq of fuming

(or -

Quench: Pour onto crushed ice. Neutralize with

to pH 8. -

Extraction: Extract with EtOAc.

-

Data Validation: Run LC-MS.

-

Look for M+45 (Nitramine). If present, stir the crude in dilute acid at 40°C to force rearrangement to the C-nitro product.[1]

-

Method B: Protection-Deprotection (High Fidelity)

Recommended for GMP or high-purity requirements.[1]

| Step | Reagent | Purpose |

| 1. Protection | Trifluoroacetic anhydride (TFAA) | Converts basic amine to non-basic amide. Prevents oxidation and |

| 2.[1] Nitration | Electrophilic attack.[6][7] The | |

| 3. Deprotection | Mild hydrolysis to restore the |

Impurity Profile Table

Use this table to identify peaks in your HPLC/LC-MS traces.

| Impurity Type | Relative Retention | Mass Shift | Cause | Mitigation |

| High (Non-polar) | +45 Da | Kinetic attack on Nitrogen | Increase temperature slightly after addition; prolong reaction time to allow rearrangement. | |

| 2-Nitro Isomer | Close to Product | +45 Da | Steric leakage (Regioisomer) | Use bulkier protecting group (TFA) or purify via recrystallization. |

| 5-Nitro Isomer | Distinct | +45 Da | Reaction via Anilinium salt (Meta-direction) | Reduce acidity (use Acetic Acid/ |

| Des-Bromo | Low | -79/+45 Da | Ipso-substitution (Nitrodehalogenation) | Avoid large excess of |

| Oxidation Tars | Baseline Hump | Variable | Electron transfer oxidation | Ensure inert atmosphere ( |

References

-

Mechanism of Nitramine Rearrangement: Banthorpe, D. V., Hughes, E. D., & Williams, D. L. H. (1964).[1][9] The rearrangement of aromatic N-nitroamines.[1][9] Part II. The acid-catalysed rearrangement of N-nitroaniline.[1][9] Journal of the Chemical Society, 5349-5358.[1]

-

Nitration of Halogenated Anilines (General Protocol): Olah, G. A., Malhotra, R., & Narang, S. C.[1] (1989). Nitration: Methods and Mechanisms. VCH Publishers. (General reference for ipso-attack and halo-aniline kinetics).

-

Regioselectivity in Aniline Nitration: Khan Academy. (n.d.). Nitration of Aniline and Directing Effects.

-

Synthesis of Fluorinated Nitroanilines (Analogous Chemistry): BenchChem. (2025).[10] Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.

-

Safety Data for Halogenated Anilines: PubChem. (2025).[11] 3-Bromo-4-fluoroaniline Compound Summary. National Library of Medicine.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 3-Fluoro-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]

- 7. Khan Academy [khanacademy.org]

- 8. 4-bromo-N-ethyl-3-methyl-2-nitroaniline | C9H11BrN2O2 | CID 101043771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1021. The rearrangement of aromatic N-nitroamines. Part III. The acid-catalysed rearrangement of N-nitroaniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-Bromo-4-fluoroaniline | C6H5BrFN | CID 2779286 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Stability and Handling of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline

Welcome to the technical support center for 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this intermediate in their synthetic workflows. Given the molecule's specific functional groups, it is susceptible to several decomposition pathways that can impact reaction yield, purity, and reproducibility. This document provides in-depth troubleshooting advice and preventative protocols, structured in a practical question-and-answer format to directly address challenges you may encounter in the lab.

Section 1: Understanding the Molecule's Stability Profile

This section provides a foundational understanding of the chemical characteristics of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline that govern its stability.

Q1: What are the primary functional groups on 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline and how do they influence its reactivity and stability?

A1: The stability of 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline is dictated by the interplay of four key functional groups on the aniline core:

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group. Its presence makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. More importantly, the nitro group itself is readily reduced under various conditions, which is a primary pathway for unintended side reactions.[1][2] Nitroaromatic compounds also possess inherent thermal instability and can undergo exothermic decomposition at elevated temperatures.[3][4]

-

Bromo Group (-Br): The carbon-bromine (C-Br) bond is the weakest of the carbon-halogen bonds present (aside from a potential C-I bond) and is susceptible to cleavage.[5] This can occur through two main mechanisms: photochemical cleavage by UV or even ambient laboratory light, and catalytic hydrogenolysis (reductive debromination), particularly in the presence of certain transition metal catalysts like palladium.[6][7]

-

N-ethylamino Group (-NH-CH₂CH₃): As a secondary amine, this group is a potential site for oxidation. While the strong deactivating effect of the nitro group on the ring reduces the likelihood of amine-driven oxidative polymerization, it can still be a point of reactivity under specific oxidizing conditions. It is also a directing group in electrophilic aromatic substitution, though such reactions are challenging due to the nitro group's deactivating nature.

-

Fluoro Group (-F): The carbon-fluorine (C-F) bond is exceptionally strong and is the most stable functional group on the molecule. It is generally unreactive under most conditions that would cleave the C-Br bond or reduce the nitro group.

The following diagram illustrates the key reactive sites on the molecule that are central to its potential decomposition.

Caption: Key reactive sites on 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations and provides actionable solutions to mitigate decomposition.

Q2: My reaction is producing a significant amount of a byproduct with a mass corresponding to the loss of bromine (debromination). What is the likely cause and how do I prevent it?

A2: Unintended debromination is a common issue with bromo-aromatic compounds. The two most probable causes are photodegradation and catalytic reduction.

-

Cause A: Photodegradation

-

Explanation: The C-Br bond can be cleaved by exposure to high-energy light, particularly in the UV spectrum, but sometimes even by strong ambient light over extended reaction times. This homolytic cleavage generates an aryl radical that can abstract a hydrogen atom from the solvent or another reagent, resulting in the debrominated impurity.[6][7]

-

Solution:

-

Exclude Light: Conduct the reaction in an amber glass flask or wrap the reaction vessel completely in aluminum foil.

-

Minimize Headspace: A large, air-filled headspace can sometimes participate in radical chain reactions; ensuring a well-purged, inert atmosphere can help.

-

-

-

Cause B: Reductive Dehalogenation

-

Explanation: If your reaction uses a transition metal catalyst, especially Palladium on Carbon (Pd/C), in the presence of a hydrogen source (e.g., H₂, transfer hydrogenation reagents like ammonium formate), you can facilitate hydrodebromination.[5] While Raney Nickel is sometimes used to avoid this, it can also cause dehalogenation.

-

Solution:

-

Catalyst Selection: If a hydrogenation is intended to reduce only the nitro group, consider alternative, milder reducing systems like iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂), which are less likely to cause debromination.[8]

-

Avoid Hydrogen Sources: If the reaction is not a reduction, ensure that no adventitious hydrogen sources are present when using palladium catalysts.

-

-

Q3: I am trying to perform a reaction on another part of the molecule, but I am consistently observing the reduction of the nitro group to an amine. How can I protect the nitro group?

A3: The nitro group is highly susceptible to reduction. Protecting it requires careful selection of reagents and conditions.

-

Explanation: A wide array of common laboratory reagents can reduce a nitro group. This includes catalytic hydrogenation (H₂/Pd/C, H₂/Raney Ni), dissolving metals (Fe, Zn, Sn), and complex metal hydrides under certain conditions.[1][8]

-

Solution:

-

Audit Your Reagents: Scrutinize all reagents and catalysts in your reaction scheme. If you are using any known reducing agents, they must be eliminated.

-

Inert Atmosphere: While primarily for preventing oxidation, an inert atmosphere also ensures that catalytic processes intended for other transformations do not have access to adventitious hydrogen.

-

Alternative Synthetic Route: In some cases, it is more effective to introduce the nitro group later in the synthesis. For instance, performing a desired transformation on an intermediate without the nitro group, followed by a controlled nitration step, can be a viable strategy.[9][10]

-

The following table summarizes the compatibility of common reagent types with the key functional groups of this molecule.

| Reagent/Condition Type | Effect on Nitro Group | Effect on Bromo Group | Recommendation |

| Catalytic Hydrogenation (H₂/Pd/C) | High Risk: Rapid Reduction | High Risk: Debromination | Avoid unless reduction of both groups is desired. |

| Metal/Acid (Fe/AcOH, SnCl₂) | High Risk: Selective Reduction | Low Risk: Generally Stable | Use for selective nitro group reduction.[8] |

| Sodium Borohydride (NaBH₄) | Low Risk: Generally Stable | Low Risk: Stable | Generally safe, but can reduce nitro groups in specific catalyst systems.[2] |

| Strong Light (UV/Sunlight) | Low Risk: Generally Stable | High Risk: Photodegradation | Always protect the reaction from light.[6][7] |

| Elevated Temperatures (>150 °C) | High Risk: Thermal Decomposition | Low Risk: Generally Stable | Maintain strict temperature control.[3][4] |

| Strong Bases (e.g., NaOH, KOH) | Low Risk: Generally Stable | Moderate Risk: Potential for SNAr | Use with caution, especially at high temperatures. |

Q4: My reaction mixture is turning dark brown or black, and purification is difficult. What's causing this?

A4: The formation of dark, often polymeric, material or "tar" usually points to thermal decomposition or oxidative degradation.

-

Cause A: Thermal Decomposition

-

Explanation: Nitroaromatic compounds can decompose exothermically, a process that can accelerate as the temperature rises (a runaway reaction).[4] Even if a full runaway does not occur, localized heating or prolonged exposure to moderately high temperatures can lead to complex degradation pathways, resulting in dark, insoluble byproducts.

-

Solution:

-

Precise Temperature Control: Use a reliable temperature-controlled bath (oil, water, or cryo-bath) rather than a heating mantle with a simple rheostat.

-

Monitor for Exotherms: When running a reaction for the first time, add reagents slowly and monitor the internal temperature. For scale-up, consider reaction calorimetry to understand the thermal hazards.

-

Keep Temperatures Low: If the reaction allows, run it at the lowest practical temperature to minimize thermal stress on the molecule.

-

-

-

Cause B: Oxidative Degradation

-

Explanation: The N-ethylamino group or the aniline ring itself can be susceptible to oxidation by atmospheric oxygen, especially in the presence of metal catalysts or light. This often leads to highly colored, complex mixtures.

-

Solution:

-

Use an Inert Atmosphere: See the protocol below for setting up a reaction under nitrogen or argon. This is one of the most effective ways to prevent oxidative side reactions.

-

Degas Solvents: For particularly sensitive reactions, using solvents that have been degassed (e.g., by sparging with argon or through freeze-pump-thaw cycles) can remove dissolved oxygen.

-

-

Section 3: Best Practices & Protocols

Adhering to the following protocols for handling, storage, and reaction setup will proactively prevent many of the issues described above.

Protocol 1: Recommended Storage and Handling

-

Storage: Store 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline in a tightly sealed container, preferably in a refrigerator (2-8°C).[11][12] The container should be opaque or stored inside a secondary container that protects it from light.

-

Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

-

Handling: When weighing and transferring the material, do so efficiently to minimize exposure to ambient light and air. Work in a well-ventilated area or fume hood.[11][13]

Protocol 2: General Inert Atmosphere Reaction Setup

This protocol describes a standard setup for running reactions that are sensitive to air or moisture.

Caption: Workflow for setting up an inert atmosphere reaction.

Step-by-Step Methodology:

-

Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly dried in an oven (e.g., overnight at 120°C) and allowed to cool in a desiccator.

-

Assembly: Quickly assemble the glassware while still warm and connect it to a Schlenk line or a manifold providing inert gas (nitrogen or argon). Ensure the gas outlet is passed through an oil bubbler to prevent over-pressurization and monitor gas flow.

-

Purge Cycle: Gently evacuate the air from the assembled apparatus using the vacuum line and then backfill with inert gas. Repeat this "evacuate-refill" cycle three times to ensure the complete removal of atmospheric oxygen and moisture.

-

Reagent Addition: Add the 4-Bromo-N-ethyl-5-fluoro-2-nitroaniline and any other solid reagents to the flask under a positive flow of inert gas. Add any anhydrous solvents via cannula or syringe.

-

Reaction Conditions: Maintain a slight positive pressure of inert gas throughout the entire duration of the reaction. Liquid reagents can be added via a gas-tight syringe through a rubber septum.

Section 4: Frequently Asked Questions (FAQs)

-

Q: What are the key safety hazards I should be aware of?

-

A: Based on data for analogous compounds like 2-Bromo-5-fluoro-4-nitroaniline, this substance should be treated as harmful if swallowed, inhaled, or in contact with skin.[14] It is also expected to cause skin and serious eye irritation.[14][15] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Keep away from heat and sources of ignition.[16]

-

-

Q: How can I best purify the compound if some degradation has occurred?

-

A: The most common method for purifying compounds of this type is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent (like hexanes or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), should effectively separate the desired product from more polar (e.g., nitro-reduced amine) or less polar (e.g., debrominated) impurities. Recrystallization from a suitable solvent system could also be an effective method if the impurity profile is simple.

-

References

-

Study.com. (n.d.). Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Retrieved from Homework.Study.com. [Link]

- Google Patents. (2021). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57488513, 2-Bromo-5-fluoro-4-nitroaniline. Retrieved from PubChem. [Link]

- Google Patents. (2020).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123050, 4-Bromo-2-fluoroaniline. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66110457, 4-bromo-5-fluoro-N-methyl-2-nitroaniline. Retrieved from PubChem. [Link]

-

Stapleton, H. M., et al. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. Environmental Science & Technology, 43(15). [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from organic-chemistry.org. [Link]

-

Elder, J. W., & Paolillo, M. A. (1994). 4-bromo-2-nitroaniline: A multistep synthesis. Journal of Chemical Education, 71(5), A124. [Link]

-

Colclough, M. E., et al. (2001). investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry, 66(3), 773-782. [Link]

-

Din, M. I., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(33), 19430-19442. [Link]

-

Wikipedia. (n.d.). Dehalogenation. Retrieved from Wikipedia.org. [Link]

-

Chegg. (2017). Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline.... [Link]

-

de la Cruz, N., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Talanta, 101, 159-167. [Link]

-

Al-Namil, D. S. F., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Catalysts, 12(11), 1361. [Link]

-

Organic Reaction Development. (n.d.). Nitro Reduction - Common Conditions. Retrieved from org-rd.com. [Link]

Sources

- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 2. Critical review on the chemical reduction of nitroaniline - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01745K [pubs.rsc.org]